2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1017168-40-9
VCID: VC8337280
InChI: InChI=1S/C13H11FN2O3/c1-8(13(18)19)16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,18,19)
SMILES: CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Molecular Formula: C13H11FN2O3
Molecular Weight: 262.24 g/mol

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

CAS No.: 1017168-40-9

Cat. No.: VC8337280

Molecular Formula: C13H11FN2O3

Molecular Weight: 262.24 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid - 1017168-40-9

Specification

CAS No. 1017168-40-9
Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid
Standard InChI InChI=1S/C13H11FN2O3/c1-8(13(18)19)16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,18,19)
Standard InChI Key AYGSQCREXUGRGH-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Canonical SMILES CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F

Introduction

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is a synthetic organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. The specific chemical structure of this compound features a fluorophenyl group, a pyridazinone core, and a propanoic acid moiety, which collectively contribute to its unique physicochemical and biological properties.

This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in oncology and inflammation-related disorders. Below is an in-depth analysis of its synthesis, properties, and potential applications.

Synthesis

The synthesis of 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multi-step organic reactions. A generalized synthetic route includes:

  • Formation of the Pyridazinone Core:

    • Starting with hydrazine derivatives and diketones to form the basic pyridazine ring.

    • Oxidation or substitution reactions introduce the ketone group at position 6.

  • Introduction of the Fluorophenyl Group:

    • Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) attach the fluorophenyl moiety at position 3.

  • Addition of Propanoic Acid Moiety:

    • Alkylation or esterification reactions introduce the propanoic acid side chain.

The synthesis requires careful control of reaction conditions (e.g., temperature, pH) to ensure high yields and purity.

Biological Activity

Although specific experimental data for this compound is limited, structural analogs suggest potential applications in drug development:

  • Anti-inflammatory Activity:
    Pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

  • Oncological Applications:
    The fluorophenyl group may enhance binding affinity for certain cancer-related enzymes or receptors.

  • Antioxidant Properties:
    Similar compounds have demonstrated free radical scavenging abilities, potentially protecting cells from oxidative damage.

Further studies are needed to confirm these activities through in vitro and in vivo assays.

Computational Drug-Likeness Predictions

Using computational tools such as SwissADME or Molinspiration, the compound's drug-likeness can be evaluated:

ParameterValueInterpretation
Lipinski's Rule of FiveLikely compliantSuitable for oral bioavailability
LogP (Partition Coefficient)Moderate (estimated ~2–3)Balanced hydrophilicity and lipophilicity
Bioavailability ScoreHighPromising for systemic absorption

These predictions highlight its potential as a lead compound for further optimization in drug discovery programs.

Limitations and Future Directions

While promising, several challenges must be addressed:

Future research should focus on:

  • Developing efficient synthetic routes.

  • Conducting high-throughput screening for biological activity.

  • Evaluating safety profiles through preclinical studies.

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